molecular formula C23H23ClN2O3S B8402539 tert-Butyl 2-(4-(chloromethyl)benzamido)-4-(thiophen-2-yl)phenylcarbamate

tert-Butyl 2-(4-(chloromethyl)benzamido)-4-(thiophen-2-yl)phenylcarbamate

Cat. No. B8402539
M. Wt: 443.0 g/mol
InChI Key: QZWOJQXFUVEKOU-UHFFFAOYSA-N
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Patent
US08598168B2

Procedure details

To a suspension of amine 4 (0.45 g, 1.55 mmol) in DCM (6.84 mL), cooled to −20° C., was added triethylamine (0.65 mL, 4.65 mmol) followed by a solution of 4-(chloromethyl)benzoyl chloride 73 (0.322 g, 1.71 mmol) in DCM (2.28 mL) via canula. The cold bath was then removed and the reaction mixture was stirred at room temperature for 1 h, washed with saturated NH4Cl, saturated NaHCO3, brine, dried over MgSO4, filtered and concentrated. The crude material was recrystallized from 30% AcOEt in hexane to give title compound 74 (0.431 g, 63% yield).
Name
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
6.84 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0.322 g
Type
reactant
Reaction Step Three
Name
Quantity
2.28 mL
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)[CH:5]=[CH:4][C:3]=1[NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17].C(N(CC)CC)C.[Cl:28][CH2:29][C:30]1[CH:38]=[CH:37][C:33]([C:34](Cl)=[O:35])=[CH:32][CH:31]=1>C(Cl)Cl>[Cl:28][CH2:29][C:30]1[CH:38]=[CH:37][C:33]([C:34]([NH:1][C:2]2[CH:7]=[C:6]([C:8]3[S:9][CH:10]=[CH:11][CH:12]=3)[CH:5]=[CH:4][C:3]=2[NH:13][C:14](=[O:20])[O:15][C:16]([CH3:17])([CH3:19])[CH3:18])=[O:35])=[CH:32][CH:31]=1

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C=1SC=CC1)NC(OC(C)(C)C)=O
Name
Quantity
6.84 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.65 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.322 g
Type
reactant
Smiles
ClCC1=CC=C(C(=O)Cl)C=C1
Step Four
Name
Quantity
2.28 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was then removed
WASH
Type
WASH
Details
washed with saturated NH4Cl, saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from 30% AcOEt in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1=CC=C(C(=O)NC2=C(C=CC(=C2)C=2SC=CC2)NC(OC(C)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.431 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.